molecular formula C7H9NO2 B1592441 Pyridine-3,5-diyldimethanol CAS No. 21636-51-1

Pyridine-3,5-diyldimethanol

Cat. No. B1592441
CAS RN: 21636-51-1
M. Wt: 139.15 g/mol
InChI Key: HYUQKAGYJAFMBA-UHFFFAOYSA-N
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Description

Pyridine-3,5-diyldimethanol is a molecule with two hydroxyl groups and a pyridine ring comprising five carbon and one nitrogen atom . It is an essential intermediate compound used in various fields of research and industry due to its unique physical and chemical properties .


Synthesis Analysis

Pyridine-3,5-diyldimethanol is an intermediate for the synthesis of 5’-[(Desloratadine)methyl] Rupatadine, which is an impurity of the antihistaminic drug Rupatadine . The synthesis of pyridine derivatives has been reported in several studies .


Molecular Structure Analysis

The molecular formula of Pyridine-3,5-diyldimethanol is C7H9NO2 . It contains total 19 bond(s); 10 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 hydroxyl group(s), 2 primary alcohol(s), and 1 Pyridine(s) .


Chemical Reactions Analysis

Pyridine derivatives have been shown to participate in various chemical reactions . For instance, they can undergo reactions involving hydrogen borrowing, and can also be activated by in situ reduction caused by metal hydride addition .


Physical And Chemical Properties Analysis

Pyridine-3,5-diyldimethanol is a pale yellow semi-solid that is soluble in methanol, DMSO, and water . Its molecular weight is 139.15186 g/mol .

Scientific Research Applications

Pyridine-3,5-diyldimethanol: A Comprehensive Analysis of Scientific Research Applications:

Metal–Organic Frameworks (MOFs)

Pyridine-based compounds, such as Pyridine-3,5-dicarboxylate, have been utilized in the development of MOFs. These frameworks serve as active electrode materials for battery-supercapacitor hybrid energy storage devices . The unique structure of MOFs allows for high porosity and surface area, which are beneficial for energy storage applications.

Energy Storage Devices

The incorporation of pyridine-derived MOFs into energy storage systems enhances their performance due to the MOFs’ excellent electrical conductivity and stability . This application is crucial in advancing the efficiency and capacity of batteries and supercapacitors.

Catalysis

Pyridine-alcohol templates, including those related to Pyridine-3,5-diyldimethanol, are used in the synthesis of new MOFs that function as catalysts . These catalysts are advantageous due to their high surface area and ease of separation from reaction mediums, especially when designed as magnetically recoverable nano-catalysts .

Biomedical Applications

While not directly related to Pyridine-3,5-diyldimethanol, pyridine-based compounds have been studied for their biomedical applications. For instance, 1H-Pyrazolo[3,4-b]pyridines have been analyzed for their diverse substituents and synthetic methods, leading to potential therapeutic uses .

Synthesis Methods

The synthetic methods used for creating pyridine-based compounds are varied and can start from either a preformed pyrazole or pyridine . These methods are essential for producing compounds with specific properties for targeted applications.

Chemical Modification

The ability to modify pyridine-based compounds allows researchers to tailor their properties for specific uses. This flexibility is crucial in fields such as catalysis and biomedical research where specific functionalities are required .

Mechanism of Action

While the specific mechanism of action for Pyridine-3,5-diyldimethanol is not mentioned in the search results, pyridine-based molecules are known to play significant roles in medicinal chemistry .

Safety and Hazards

While specific safety data for Pyridine-3,5-diyldimethanol was not found, it’s important to handle all chemical substances with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the substance .

Future Directions

Pyridine-3,5-diyldimethanol, like other pyridine derivatives, has significant potential for future research and applications in various fields, including medicinal chemistry .

properties

IUPAC Name

[5-(hydroxymethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUQKAGYJAFMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603274
Record name (Pyridine-3,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-3,5-diyldimethanol

CAS RN

21636-51-1
Record name (Pyridine-3,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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